molecular formula C23H23Cl2N3O3S B2919632 2,4-dichloro-N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532975-36-3

2,4-dichloro-N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2919632
CAS No.: 532975-36-3
M. Wt: 492.42
InChI Key: VMPXEHFYRGMRGE-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a synthetic small molecule designed for biochemical research. This complex compound features a benzamide core linked to an indole moiety via an ethyl chain, with a morpholino-2-oxoethylthio substituent. The inclusion of both dichlorobenzene and indole structures suggests potential for diverse biological interactions, as these scaffolds are prevalent in compounds with various pharmacological activities . The morpholine ring is a common feature in medicinal chemistry used to fine-tune properties like solubility and metabolic stability. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for specific handling and storage guidelines, as stability may vary.

Properties

IUPAC Name

2,4-dichloro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N3O3S/c24-16-5-6-17(19(25)13-16)23(30)26-7-8-28-14-21(18-3-1-2-4-20(18)28)32-15-22(29)27-9-11-31-12-10-27/h1-6,13-14H,7-12,15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPXEHFYRGMRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the morpholino group and the formation of the benzamide linkage. Common reagents used in these steps include chlorinating agents, amines, and thiolating agents. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Halogen atoms in the benzamide core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in synthetic organic chemistry.

    Biology: Potential use as a biochemical probe to study cellular processes.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Benzamide Derivatives with Halogen Substituents

Compound Name/Structure Core Structure Key Substituents Biological Notes Reference
Query Compound Benzamide 2,4-dichloro, indole-ethyl, morpholino-S- Hypothetical kinase inhibition (structural analogy) -
3,4-Dichloro-N-(3-(6-oxopyridazin-1-yl)propyl)benzamide Benzamide 3,4-dichloro, pyridazinyl-propyl Unspecified activity (halogen positioning)
C17.-7844832 (2-chloro-N-{2-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide) Benzamide 2-chloro, triazole-S-, benzothienyl Potential antiviral/anticancer (triazole linkage)

Key Differences :

  • Halogen Positioning : The 2,4-dichloro configuration in the query compound may enhance steric and electronic interactions compared to 3,4-dichloro derivatives .
  • Heterocyclic Linkers : The indole-ethyl group in the query contrasts with pyridazine or triazole systems, affecting aromatic stacking and target selectivity .

Thioether-Linked Heterocyclic Derivatives

Compound Name/Structure Core Structure Key Substituents Biological Notes Reference
N-[2-(3-{[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide Benzamide Trifluoromethyl, benzodioxin-amino-S- Structural similarity to query (indole-S- motif)
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-benzamide Benzamide Isoxazole-S-, triazolopyrimidine Anticancer applications (heterocyclic diversity)
N-[2-[(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide Benzamide Thiazole-S-, pyridine Antiviral/antiplatelet activity (thiazole motif)

Key Differences :

  • Morpholino vs. Other Heterocycles: The morpholino group in the query compound enhances water solubility compared to isoxazole or thiazole derivatives, which may prioritize membrane permeability .
  • Indole vs.

Indole-Containing Benzamides

Compound Name/Structure Core Structure Key Substituents Biological Notes Reference
Query Compound Benzamide Indole-ethyl, morpholino-S- Potential serotonin receptor modulation -
N-((4-Benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide Benzamide Triazole-S-, hydroxyamino Metal-chelating properties (N,O-bidentate)

Key Differences :

  • Functional Groups: The morpholino-2-oxoethyl group in the query contrasts with hydroxyamino or triazole systems, altering hydrogen-bonding capacity and metal coordination .

Biological Activity

2,4-Dichloro-N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Indole Moiety : The indole structure is synthesized via Fischer indole synthesis.
  • Morpholine Integration : The morpholine group is introduced through nucleophilic substitution.
  • Thioether Formation : The thioether linkage is created by reacting the indole derivative with a thiol compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound could modulate receptor activity, influencing cell signaling pathways.
  • Gene Expression Alteration : It might affect the transcription of genes related to cell survival and apoptosis.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-7 (Breast)5.0150 (Hydroxyurea)
HCT116 (Colorectal)4.5100 (Doxorubicin)
NCI-H460 (Lung)3.080 (Cisplatin)

These results demonstrate that the compound has a higher potency than some standard chemotherapeutic agents, suggesting its potential as an anticancer drug .

Molecular Docking Studies

Molecular docking studies have shown that this compound binds effectively to target enzymes such as dihydrofolate reductase (DHFR), with binding energy values indicating strong interactions:

ΔG=9.0 kcal mol\Delta G=-9.0\text{ kcal mol}

This suggests a robust binding affinity that may translate into effective enzyme inhibition .

Case Studies

Several studies have explored the biological activity of similar compounds within the benzamide class, highlighting their anticancer properties:

  • Study on Thiourea Analogues : A related study found that N-(2,4-dichloro)benzoyl-N'-phenylthiourea showed micromolar inhibitory activity against colorectal and cervical cancer cell lines . This supports the notion that modifications in the benzamide structure can lead to enhanced biological activity.
  • Indole Derivatives : Research on indole-based compounds has revealed their ability to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .

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